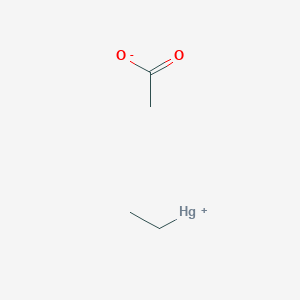

(Acetato-O)ethylmercury

Description

Properties

CAS No. |

109-62-6 |

|---|---|

Molecular Formula |

C4H8HgO2 |

Molecular Weight |

288.70 g/mol |

IUPAC Name |

acetyloxy(ethyl)mercury |

InChI |

InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |

InChI Key |

UVCFFGYNJOPUSF-UHFFFAOYSA-M |

SMILES |

CC[Hg+].CC(=O)[O-] |

Canonical SMILES |

CC[Hg]OC(=O)C |

Other CAS No. |

109-62-6 |

Origin of Product |

United States |

Preparation Methods

Mercury-Alkyl Exchange Reactions

The earliest methods for synthesizing (Acetato-O)ethylmercury involved mercury-alkyl exchange reactions. In this approach, ethylmercury chloride (C₂H₅HgCl) reacts with sodium acetate (NaOAc) in aqueous or alcoholic media:

This reaction proceeds via nucleophilic substitution, where the acetate ion displaces chloride. Yields typically range from 70% to 85% under reflux conditions (60–80°C) for 2–4 hours. Critical parameters include:

Direct Mercuration of Ethylene

An alternative route involves the direct mercuration of ethylene gas with mercuric acetate in acetic acid:

This method, though less common, avoids the use of preformed ethylmercury intermediates. Reaction conditions require pressurized ethylene (1–2 atm) at 50–60°C, with yields up to 65%.

Modern Advancements in Synthesis

Polyamine-Mediated Disproportionation

A breakthrough method disclosed in US Patent 3,636,020 leverages polyamines to disproportionate ethylmercuric salts into (Acetato-O)ethylmercury. The reaction mechanism involves:

-

Complexation : Polyamines (e.g., polyethyleneimine, PEI-600) coordinate with ethylmercuric acetate.

-

Disproportionation : The complex undergoes self-redox, yielding diethylmercury and a mercury-polyamine complex:

Key Advantages :

-

Yield : 90–95% under mild conditions (20–50°C).

-

Solvent : Water serves as the reaction medium, eliminating organic solvents.

Table 1: Optimization of Polyamine-Mediated Synthesis

| Polyamine Type | Molecular Weight | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Polyethyleneimine | 600 | 50 | 94 |

| Ethylenediamine | 60 | 50 | 28 |

| Diethylenetriamine | 103 | 50 | 55 |

Catalytic Mercury Transmetalation

Recent studies explore transmetalation using organoboranes or organozinc reagents. For example, ethylzinc bromide reacts with mercuric acetate:

This method achieves 80% yield in tetrahydrofuran (THF) at −20°C but requires stringent anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety:

-

Residence time : 30–60 minutes.

-

Throughput : 50–100 kg/hr of (Acetato-O)ethylmercury.

-

Polyamine recycling : The mercury-polyamine complex is regenerated via electrochemical reduction, reducing mercury waste.

Analytical Characterization of Synthetic Products

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethylmercury hydroxide.

Reduction: Reduction reactions can convert it back to ethylmercury chloride.

Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .

Scientific Research Applications

(Acetato-O)ethylmercury has several scientific research applications:

Mechanism of Action

The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Structural and Chemical Comparisons

The table below compares (Acetato-O)ethylmercury with phenylmercuric acetate, methylmercuric chloride, and ethylmercury bromide:

Key Observations:

- Alkyl vs. Aryl Groups: (Acetato-O)ethylmercury contains a short ethyl chain, whereas PMA has a phenyl group.

- Toxicity Trends: Methylmercuric chloride (LD₅₀ 58 mg/kg in rats) is less acutely toxic than (Acetato-O)ethylmercury (LDLo 29 mg/kg in chickens), but methylmercury is more persistent in ecosystems .

- Regulatory Status: All compounds are banned or restricted, reflecting their high toxicity and environmental risks .

Functional and Industrial Use Comparisons

- (Acetato-O)ethylmercury: Historically used in fungicides and preservatives but phased out due to toxicity .

- Phenylmercuric Acetate (PMA): Utilized in latex paints and cosmetics as a preservative until banned in the 1990s .

- Methylmercuric Chloride: A reference compound in toxicology studies due to its extreme neurotoxicity and persistence in food chains .

Environmental and Health Impact

- Ethylmercury vs. Methylmercury: Ethylmercury compounds (e.g., (Acetato-O)ethylmercury) are less persistent in biological tissues than methylmercury but still cause neurodevelopmental deficits, particularly in children .

- Phenylmercuric Acetate: Associated with renal and immune system damage in occupational exposure cases .

Q & A

Q. How to formulate hypotheses on (Acetato-O)ethylmercury’s reactivity under varying redox conditions?

- Methodological Answer : Derive hypotheses from Marcus Theory (electron transfer kinetics). Test via cyclic voltammetry and compare redox potentials with thermodynamic predictions .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for interpreting dose-response data in (Acetato-O)ethylmercury toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.